![molecular formula C17H17BrN2O5 B1683850 Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate CAS No. 65673-63-4](/img/structure/B1683850.png)
Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate
Overview
Description
Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate is a chemical compound with the molecular formula C17 H17 Br N2 O5 . It has a molecular weight of 409.231 .
Molecular Structure Analysis
The molecular structure of this compound involves a chromene ring system, which is a heterocyclic compound that forms the core of many naturally occurring organic compounds . The compound also contains functional groups such as amino, bromo, cyano, ethoxy, and carboxylate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 409.231 and a molecular formula of C17 H17 Br N2 O5 . Additional physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Anticancer Potential
One of the prominent research applications of Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate is in the field of cancer treatment. Studies have explored its efficacy in overcoming drug resistance in cancer cells. For instance, its analogues have been shown to mitigate drug resistance and synergize with various cancer therapies in leukemia cells. These compounds inhibit tumor cell growth by inducing apoptosis, particularly highlighting their selectivity toward drug-resistant cancer cells over parent cancer cells, which suggests their potential as promising candidates for the treatment of cancers with multiple drug resistance (Das et al., 2009).
Mechanistic Insights
Research has also delved into the molecular mechanisms by which this compound exerts its effects. For example, it's been identified as an antagonist for antiapoptotic Bcl-2 proteins, helping to overcome drug resistance in cancer by preventing the Bcl-2 protein from inhibiting apoptosis. This action is critical in sensitizing cancer cells to conventional therapies and possibly reducing the growth of malignant cells (Doshi et al., 2006).
Synthetic Methodologies
The compound's synthetic applications have also been explored, including efficient, atom-economical one-pot multicomponent syntheses of densely functionalized 4H-chromene derivatives. These methodologies allow for the creation of medicinally promising derivatives through tandem Michael addition–cyclization reactions, showcasing the versatility and potential of this compound in chemical synthesis (Boominathan et al., 2011).
Mechanism of Action
Target of Action
HA14-1, also known as Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, is a small molecule antagonist against the Bcl-2 protein . The Bcl-2 protein is commonly overexpressed in hematological malignancies, where it promotes the survival of neoplastic cells .
Mode of Action
HA14-1 has been reported to bind the surface pocket of Bcl-2 that mediates anti-apoptotic interactions . This binding triggers apoptosis in Bcl-2-overexpressing cells . The compound is most cytotoxic in cell lines expressing high levels of Bcl-2 .
Biochemical Pathways
The action of HA14-1 disrupts the interaction between Bax and Bcl-2, which are key players in the regulation of apoptosis . This disruption leads to the induction of apoptosis, a form of programmed cell death . The compound’s action is associated with the decrease in mitochondrial membrane potential and activation of caspases, which are crucial components of the apoptotic pathway .
Pharmacokinetics
It has been observed that ha14-1 is unstable under physiological conditions . This instability could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of HA14-1’s action is the induction of apoptosis in Bcl-2-overexpressing cells . At lower concentrations, the compound predominantly triggers apoptosis . At higher concentrations, increasing primary necrosis is observed, suggesting the onset of interactions supplementary to bcl-2 inhibition .
Action Environment
The efficacy of HA14-1 is influenced by the cellular environment. For instance, the compound’s apoptotic effect is enhanced when cells are pre-treated with certain chemotherapeutic drugs . The compound’s instability under physiological conditions could potentially limit its efficacy .
properties
IUPAC Name |
ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJDCULZDFWMJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274403 | |
Record name | ha14-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65673-63-4 | |
Record name | HA 14-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065673634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ha14-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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